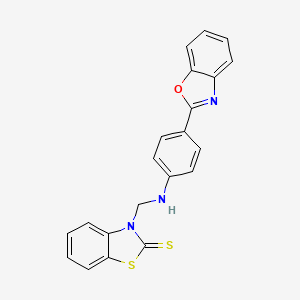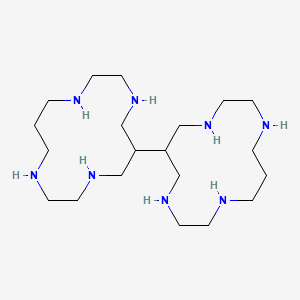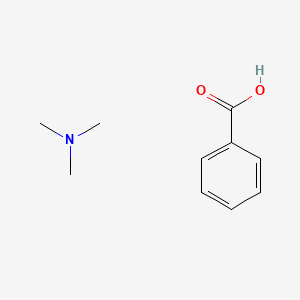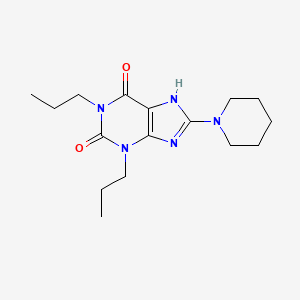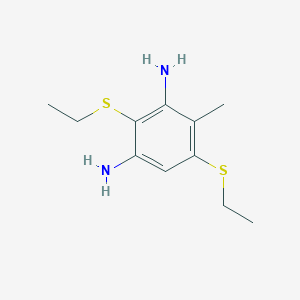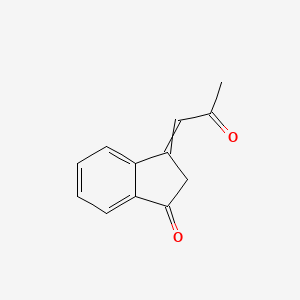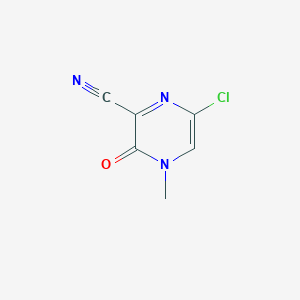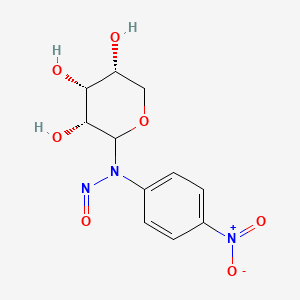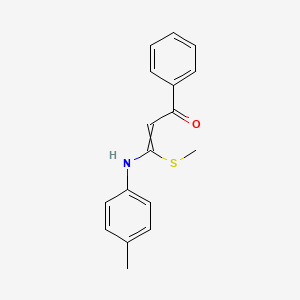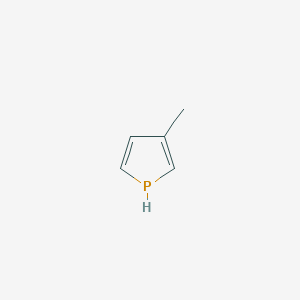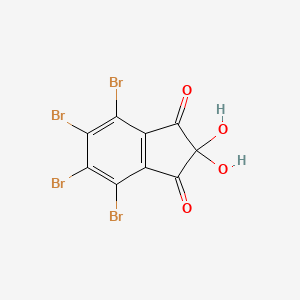
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is a brominated organic compound with the molecular formula C8Br4O3. It is also known by other names such as 4,5,6,7-Tetrabromo-1,3-isobenzofurandione . This compound is characterized by its four bromine atoms attached to the indene-1,3-dione structure, making it highly brominated and thus possessing unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione typically involves the bromination of indene-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove bromine atoms or reduce the carbonyl groups.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated indene derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromophthalic anhydride: Similar in structure but with different bromination patterns.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with distinct applications.
Uniqueness
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is unique due to its specific bromination pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to other brominated compounds .
Eigenschaften
CAS-Nummer |
106483-68-5 |
|---|---|
Molekularformel |
C9H2Br4O4 |
Molekulargewicht |
493.72 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Br4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
InChI-Schlüssel |
ZTTWUCSGHUBHMY-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)C(C2=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


